molecular formula C10H10BrCl2O4P B12056423 Methylbromfenvinphos CAS No. 68107-00-6

Methylbromfenvinphos

Cat. No.: B12056423
CAS No.: 68107-00-6
M. Wt: 375.96 g/mol
InChI Key: LOOAGTDYKNUDBZ-UXBLZVDNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bromfenvinphos-methyl is synthesized through a series of chemical reactions involving bromination and phosphorylation. The primary synthetic route involves the bromination of a precursor compound, followed by phosphorylation to introduce the phosphoric acid ester group .

Industrial Production Methods: Industrial production of Bromfenvinphos-methyl typically involves large-scale chemical reactors where the bromination and phosphorylation reactions are carried out under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Bromfenvinphos-methyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of brominated or phosphorylated derivatives, while substitution reactions may result in the formation of various substituted organophosphate compounds .

Scientific Research Applications

Chemistry: Bromfenvinphos-methyl is used as an analytical reagent in the study of pesticide residues in various matrices, including tobacco and food products. It is also used in the development of new synthetic methodologies for organophosphate compounds .

Biology: In biological research, Bromfenvinphos-methyl is used to study the effects of acetylcholinesterase inhibition on nervous system function. It serves as a model compound for understanding the mechanisms of organophosphate toxicity .

Medicine: While Bromfenvinphos-methyl is primarily used as an insecticide, its mechanism of action has implications for the development of treatments for conditions involving acetylcholine dysregulation, such as Alzheimer’s disease .

Industry: In the industrial sector, Bromfenvinphos-methyl is used in the formulation of insecticidal products for agricultural and public health applications. It is also employed in the development of new pesticide formulations .

Comparison with Similar Compounds

Uniqueness: Bromfenvinphos-methyl is unique in its specific combination of bromination and phosphorylation, which contributes to its effectiveness as an insecticide. Its specific molecular structure allows for targeted inhibition of acetylcholinesterase, making it a valuable tool in both research and industrial applications .

Properties

CAS No.

68107-00-6

Molecular Formula

C10H10BrCl2O4P

Molecular Weight

375.96 g/mol

IUPAC Name

[(E)-2-bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate

InChI

InChI=1S/C10H10BrCl2O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+

InChI Key

LOOAGTDYKNUDBZ-UXBLZVDNSA-N

Isomeric SMILES

COP(=O)(OC)O/C(=C/Br)/C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

COP(=O)(OC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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